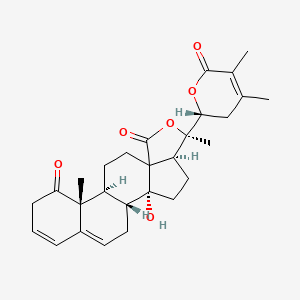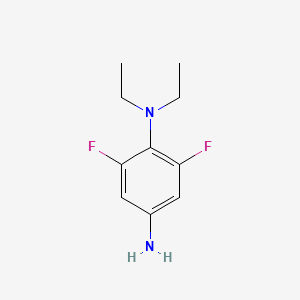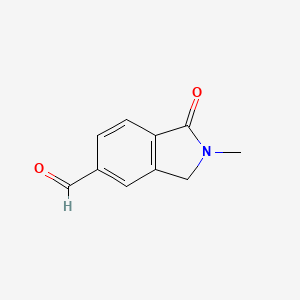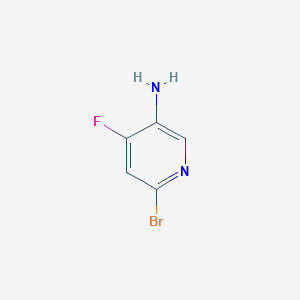
(+)-Withaphysalin D
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+)-Withaphysalin D is a naturally occurring steroidal lactone compound found in the Withania genus, particularly in Withania somnifera, commonly known as Ashwagandha. This compound belongs to the withanolide family, which is known for its diverse biological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Withaphysalin D involves multiple steps, starting from simple precursors. The key steps typically include the formation of the steroidal backbone, introduction of the lactone ring, and functionalization of the molecule to achieve the desired stereochemistry. Common reagents used in the synthesis include organometallic reagents, oxidizing agents, and protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of its synthesis. advancements in biotechnological methods, such as plant cell culture and genetic engineering, have shown promise in producing this compound in larger quantities. These methods involve the cultivation of Withania somnifera cells under controlled conditions to enhance the yield of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
(+)-Withaphysalin D undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted analogs of this compound. These products often exhibit different biological activities, making them valuable for further research.
Applications De Recherche Scientifique
Chemistry: Used as a precursor for the synthesis of novel withanolide derivatives.
Biology: Studied for its role in modulating cellular pathways and gene expression.
Medicine: Investigated for its anti-cancer, anti-inflammatory, and neuroprotective effects.
Industry: Potential use in the development of pharmaceuticals and nutraceuticals.
Mécanisme D'action
The mechanism of action of (+)-Withaphysalin D involves its interaction with multiple molecular targets and pathways. It has been shown to:
Inhibit NF-κB Pathway: Reduces inflammation by inhibiting the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway.
Induce Apoptosis: Promotes programmed cell death in cancer cells by activating caspases and other apoptotic proteins.
Modulate Immune Response: Enhances the activity of immune cells, such as macrophages and lymphocytes.
Comparaison Avec Des Composés Similaires
(+)-Withaphysalin D is unique among withanolides due to its specific stereochemistry and biological activities. Similar compounds include:
Withaferin A: Known for its potent anti-cancer properties.
Withanolide A: Exhibits neuroprotective and anti-inflammatory effects.
Withanolide D: Similar structure but different biological activities compared to this compound.
Propriétés
Numéro CAS |
91599-21-2 |
|---|---|
Formule moléculaire |
C28H34O6 |
Poids moléculaire |
466.6 g/mol |
Nom IUPAC |
(1R,2R,5S,6R,12S,13R)-6-[(2R)-4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl]-2-hydroxy-6,13-dimethyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icosa-16,18-diene-8,14-dione |
InChI |
InChI=1S/C28H34O6/c1-15-14-22(33-23(30)16(15)2)26(4)20-11-13-28(32)19-9-8-17-6-5-7-21(29)25(17,3)18(19)10-12-27(20,28)24(31)34-26/h5-6,8,18-20,22,32H,7,9-14H2,1-4H3/t18-,19+,20+,22+,25-,26+,27?,28+/m0/s1 |
Clé InChI |
LNINXSFPCHLADE-OZKLRMFXSA-N |
SMILES isomérique |
CC1=C(C(=O)O[C@H](C1)[C@]2([C@H]3CC[C@@]4(C3(CC[C@H]5[C@H]4CC=C6[C@@]5(C(=O)CC=C6)C)C(=O)O2)O)C)C |
SMILES canonique |
CC1=C(C(=O)OC(C1)C2(C3CCC4(C3(CCC5C4CC=C6C5(C(=O)CC=C6)C)C(=O)O2)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,5S)-Tert-butyl 2-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13908265.png)
![1-[(2R)-azetidin-2-yl]-N,N-dimethyl-methanamine;2,2,2-trifluoroacetic acid](/img/structure/B13908271.png)


![[1-(Butan-2-yl)-1H-pyrazol-4-yl]boronic acid](/img/structure/B13908287.png)
![6-Bromo-3-ethyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B13908310.png)
![[(1R,3R,4R,7S)-3-(2,4-dioxopyrimidin-1-yl)-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-1-yl]methyl benzoate](/img/structure/B13908314.png)
![3-fluoro-4-[3-oxo-5-(trifluoromethyl)-1H-pyrazol-2-yl]benzonitrile](/img/structure/B13908322.png)

![5'-O-[tert-Butyl(dimethyl)silyl]cytidine](/img/structure/B13908326.png)

![4-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine;dihydrochloride](/img/structure/B13908333.png)
![4-(Benzyloxymethyl)-2-oxabicyclo[2.2.1]heptan-6-one](/img/structure/B13908335.png)
![1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrimidin-4-one](/img/structure/B13908343.png)
